(1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride
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Overview
Description
(1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a cyclohexane ring substituted with a piperidine moiety and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring is synthesized through a series of reactions starting from appropriate precursors such as 4,4-difluorobutyronitrile.
Cyclohexane Ring Formation: The cyclohexane ring is formed through hydrogenation of a suitable precursor.
Coupling Reaction: The piperidine moiety is then coupled with the cyclohexane ring using a suitable coupling agent such as a Grignard reagent or a lithium reagent.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of fluorinated amines on biological systems. It can serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance its binding affinity and selectivity for specific targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1r,4r)-4-((4-Fluoropiperidin-1-yl)methyl)cyclohexanamine: Similar structure but with only one fluorine atom.
(1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanol: Similar structure but with a hydroxyl group instead of an amine.
(1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanone: Similar structure but with a ketone group instead of an amine.
Uniqueness
The uniqueness of (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride lies in its specific substitution pattern and the presence of two fluorine atoms. This gives it distinct chemical and biological properties compared to similar compounds. The dihydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C12H24Cl2F2N2 |
---|---|
Molecular Weight |
305.23 g/mol |
IUPAC Name |
4-[(4,4-difluoropiperidin-1-yl)methyl]cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H22F2N2.2ClH/c13-12(14)5-7-16(8-6-12)9-10-1-3-11(15)4-2-10;;/h10-11H,1-9,15H2;2*1H |
InChI Key |
WCLDLTWFAZGJPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2CCC(CC2)(F)F)N.Cl.Cl |
Origin of Product |
United States |
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